8-Bromo-4-chloro-7-methoxyquinazoline
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Overview
Description
8-Bromo-4-chloro-7-methoxyquinazoline is a heterocyclic compound with the molecular formula C9H6BrClN2O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a quinazoline core, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-7-methoxyquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 8-Bromo-4-chloro-7-methoxyquinazoline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for this compound in various applications, ensuring consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-7-methoxyquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex quinazoline-based compounds .
Scientific Research Applications
8-Bromo-4-chloro-7-methoxyquinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Bromo-4-chloro-7-methoxyquinazoline include other quinazoline derivatives such as:
- 4-Chloro-7-methoxyquinazoline
- 8-Bromoquinazoline
- 4,7-Dichloroquinazoline
Uniqueness
What sets this compound apart from these similar compounds is the unique combination of bromine, chlorine, and methoxy groups on the quinazoline core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6BrClN2O |
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Molecular Weight |
273.51 g/mol |
IUPAC Name |
8-bromo-4-chloro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-6-3-2-5-8(7(6)10)12-4-13-9(5)11/h2-4H,1H3 |
InChI Key |
TUNZNPJGHLQYGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=N2)Cl)Br |
Origin of Product |
United States |
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